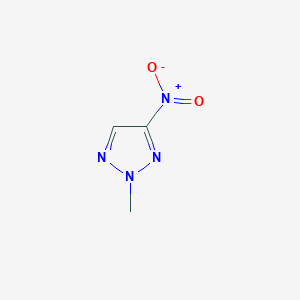

2-Methyl-4-nitro-2H-1,2,3-triazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-4-nitrotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c1-6-4-2-3(5-6)7(8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFRVARLECUBDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 4 Nitro 2h 1,2,3 Triazole

Retrosynthetic Analysis and Key Precursors for 2-Methyl-4-nitro-2H-1,2,3-triazole

A retrosynthetic analysis of this compound reveals that the primary disconnection strategies involve the formation of the triazole ring and the nitration of the aromatic core. The most logical approach is the disconnection of the C-N bonds within the triazole ring, which points to a [3+2] cycloaddition reaction as the key bond-forming step. This leads to two primary precursors: a methyl azide (B81097) and a nitro-substituted two-carbon component, or a methylated triazole precursor that can be subsequently nitrated.

The key precursors for the synthesis of this compound are:

2-Methyl-1,2,3-triazole : This is a direct precursor that can be nitrated to introduce the nitro group at the 4-position. nih.gov

Methyl azide : A common 1,3-dipole used in cycloaddition reactions.

A suitable two-carbon synthon : This can be a nitro-substituted alkyne or a precursor that can be converted to a nitroalkene.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of substituted 1,2,3-triazoles has been a subject of extensive research, leading to the development of both classical and modern synthetic methods. mdpi.comnih.gov

Cycloaddition Reactions in the Formation of the 1,2,3-Triazole Core

The [3+2] cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition, is the most fundamental and widely employed method for constructing the 1,2,3-triazole ring. youtube.com This reaction can be performed under thermal conditions or, more commonly, with the use of a catalyst to control regioselectivity and enhance reaction rates. wikipedia.orgwikipedia.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering high yields, mild reaction conditions, and excellent regioselectivity, exclusively affording 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgmdpi.comnih.gov While direct synthesis of the target molecule via this route is less common, the principles of CuAAC are foundational to many triazole syntheses. The reaction typically involves an in situ or pre-formed copper(I) catalyst that activates a terminal alkyne towards cycloaddition with an azide. mdpi.comacs.org

| Catalyst System | Solvent | Temperature | Yield | Reference |

| Copper(I) phenylacetylide | CH₂Cl₂ | Room Temperature | 70-90% | mdpi.com |

| CuI/ligand | MeOH/H₂O | Room Temperature | High | acs.org |

Recent advancements have demonstrated the feasibility of catalyst-free [3+2] cycloaddition reactions between azides and nitroolefins. tandfonline.comacs.org These reactions proceed via a concerted or stepwise mechanism to yield nitro-substituted triazoles. The reaction of an azide with a nitroalkene can lead to the formation of a 4-nitro-1,2,3-triazole derivative. tandfonline.com This approach is particularly relevant for the synthesis of the target molecule as it directly incorporates the required nitro-functionality during the ring formation. A study reported the synthesis of 4-nitro-1,2,3-triazole and its derivatives through the 1,3-addition of azides to nitro-olefins. tandfonline.com

Growing interest in green chemistry has spurred the development of metal-free and organocatalytic methods for 1,2,3-triazole synthesis. thieme-connect.comrsc.orgnih.gov These approaches avoid the use of potentially toxic and expensive metal catalysts. Organocatalysts, such as secondary amines (e.g., pyrrolidine), can activate carbonyl compounds to form enamines, which then undergo cycloaddition with azides. rsc.org While not directly reported for this compound, these methods offer a promising avenue for its synthesis.

Nitration Strategies for Triazole Derivatives

A common and effective strategy for the synthesis of this compound involves the direct nitration of a pre-formed 2-methyl-1,2,3-triazole ring. tandfonline.com The triazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions like nitration.

A typical procedure involves the treatment of the parent triazole with a mixture of nitric acid and sulfuric acid. For instance, the trinitration of 2-phenyl-1,2,3-triazoles has been shown to readily occur, yielding dinitrophenyl-substituted nitrotriazoles. tandfonline.com Subsequent cleavage of the dinitrophenyl group can then afford the desired 4-nitro-1,2,3-triazole. tandfonline.com

| Nitrating Agent | Conditions | Product | Yield | Reference |

| HNO₃/H₂SO₄ | Steam bath, 2 hrs | 2-(2,4-dinitrophenyl)-4-methyl-5-nitro-1,2,3-triazole | 90% | tandfonline.com |

| HNO₃/H₂SO₄ | Not specified | 2-(2,4-dinitrophenyl)-4-nitro-1,2,3-triazole | 94% | tandfonline.com |

Direct Nitration via Nitronium Ion Electrophilic Substitution

The introduction of a nitro group onto the 2-methyl-2H-1,2,3-triazole core is effectively accomplished through electrophilic substitution using a nitronium ion (NO₂⁺). This powerful electrophile is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. The nitration of 2-methyl-2H-1,2,3-triazole with a combination of fuming nitric acid and concentrated sulfuric acid at room temperature results in a high yield (98%) of this compound. Under more extreme conditions, such as extended heating at 100°C, a second nitration can occur, leading to the formation of 2-methyl-4,5-dinitro-2H-1,2,3-triazole.

Regioselectivity Control in Nitration Reactions

The position of the incoming nitro group during the nitration of substituted 1,2,3-triazoles is influenced by the nature and location of existing substituents on the triazole ring. In the case of 2-methyl-2H-1,2,3-triazole, the methyl group at the N2 position directs the nitration predominantly to the C4 position. This regioselectivity is a critical factor in achieving a high yield of the desired this compound isomer.

Methylation Approaches at the Nitrogen Atom

The synthesis of this compound can also be approached by first nitrating the parent 1,2,3-triazole and then introducing the methyl group. This post-nitration methylation requires careful control to achieve the desired N2-alkylation.

Alkylation of Nitro-Triazole Anions

The alkylation of 4(5)-nitro-1,2,3-triazole typically proceeds through the formation of a nitro-triazole anion in the presence of a base. nih.gov This anion is an ambident nucleophile, meaning it can be attacked by an electrophile (the alkylating agent) at multiple sites. nih.gov A variety of alkylating agents can be employed, including alkyl halides, dialkyl sulfates, and aryl halides. nih.gov For instance, the reaction of the sodium salt of 4-nitro-1,2,3-triazole with ethyl bromide yields a mixture of N-ethylated isomers. Similarly, using iodomethane (B122720) as the methylating agent is a common strategy. nih.gov The reaction conditions, such as the choice of solvent and base, significantly influence the outcome of the alkylation. nih.gov

Regioisomeric Product Distribution and Separation Techniques

A significant challenge in the methylation of 4-nitro-1,2,3-triazole is the formation of a mixture of regioisomers, specifically the N1, N2, and N3-methylated products. nih.gov The ratio of these isomers is highly dependent on the reaction conditions and the alkylating agent used. nih.gov For example, in the ethylation of the sodium salt of 4-nitro-1,2,3-triazole with ethyl bromide, the molar ratio of N1, N2, and N3 isomers was observed to be 4:8:1, respectively.

The separation of these closely related regioisomers can be challenging. An effective methodology for separating N-alkylnitrotriazoles has been developed based on the differences in their basicity and reactivity in quaternization and complexation reactions. nih.gov This allows for the isolation of the desired N2-isomer, this compound.

| Alkylating Agent | Base | Solvent | Product Distribution (N1:N2:N3) |

| Ethyl Bromide | Sodium Salt | Not Specified | 4:8:1 |

| Dialkyl Sulfates | Alkali | Ethanol/Water | N2-isomer is prevalent nih.gov |

| Benzyl Chloride | Alkali | Not Specified | N1-isomer is prevalent (64%) nih.gov |

Table 1. Regioisomeric distribution in the alkylation of 4-nitro-1,2,3-triazole under various conditions.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. The synthesis of triazoles, including this compound, has benefited from the application of green chemistry principles. nih.gov

Solvent-Free and Microwave-Assisted Synthesis

A significant advancement in the green synthesis of 1,2,3-triazoles is the use of solvent-free and microwave-assisted techniques. rsc.org Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.govorganic-chemistry.org For example, a microwave-assisted, catalyst- and solvent-free synthesis of substituted 1,2,3-triazoles has been reported, offering a more environmentally friendly approach. rsc.org These methods often lead to simpler product isolation and reduce the use of hazardous solvents, aligning with the core tenets of green chemistry. nih.govnih.gov

Use of Green Solvents (e.g., Water, Glycerol, Deep Eutectic Solvents)

The shift towards environmentally benign synthetic processes has propelled the use of green solvents in the synthesis of 1,2,3-triazoles. rsc.orgrsc.org These solvents offer advantages such as low toxicity, biodegradability, and reduced environmental impact compared to traditional volatile organic solvents. rsc.org

Water: As a non-toxic and non-flammable solvent, water is an excellent medium for certain triazole syntheses, particularly for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. consensus.appresearchgate.net The copper-catalyzed reaction of organic azides with acetylene (B1199291) gas has been successfully performed in water to produce various 1-substituted triazoles with yields ranging from 29-96%. researchgate.net

Glycerol: Glycerol is another effective green solvent for triazole synthesis, noted for its biodegradability and low vapor pressure. consensus.app A one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles has been achieved with high efficiency using a CuI/Et2NH catalyst system in glycerol. consensus.app

Deep Eutectic Solvents (DESs): DESs are an emerging class of ionic liquids composed of a mixture of hydrogen bond donors and acceptors. nih.govrsc.org They are advantageous due to their low cost, biodegradability, and simple preparation. nih.gov DESs can act as both the solvent and catalyst in triazole synthesis. consensus.app For instance, a novel Cu(II)-based quaternary deep eutectic solvent (QDES) prepared from choline (B1196258) chloride, glycerol, L-arginine, and copper acetate (B1210297) serves as a dual solvent/catalyst for synthesizing 1,4-disubstituted-1,2,3-triazoles under mild conditions. rsc.orgnih.gov Metal-free synthesis of 1,5- and 1,4-disubstituted triazoles has also been reported in DESs like a choline chloride/urea mixture, with products isolated simply without chromatography. researchgate.netsorbonne-universite.fr

Cyrene™: A recent development is the use of Cyrene™, a biodegradable solvent, for the synthesis of 1,2,3-triazoles via click chemistry. nih.gov This method allows for product isolation through simple precipitation in water, which avoids the need for extractions with organic solvents and column chromatography, thereby minimizing waste. nih.gov

Table 1: Comparison of Green Solvents in Triazole Synthesis

| Solvent | Catalyst/Conditions | Type of Triazole | Yield | Reference |

|---|---|---|---|---|

| Water | CuI / Et3N | 1-Substituted | 29-96% | researchgate.net |

| Glycerol | CuI / Et2NH | 1,4-Disubstituted | High | consensus.app |

| Deep Eutectic Solvent (Choline Chloride/Urea) | Tetramethylguanidine (TMG), 55-90°C | 1,4- and 1,5-Disubstituted | Good | researchgate.netsorbonne-universite.fr |

| Quaternary DES (Cu(II)-based) | Self-catalyzed | 1,4-Disubstituted | High | rsc.orgnih.gov |

| Cyrene™ | Copper-catalyzed | 1,4-Disubstituted | Good | nih.gov |

Catalyst Design for Enhanced Sustainability (e.g., Copper Nanoparticles)

Catalyst design plays a pivotal role in developing sustainable synthetic routes. For triazole synthesis, the focus has been on creating highly active, selective, and recyclable catalysts, with copper nanoparticles (CuNPs) being a prominent example. researchgate.net

Copper nanoparticles are effective catalysts for the 1,3-dipolar cycloaddition of azides and alkynes, often allowing the reaction to proceed under mild conditions and in green solvents. researchgate.netroyalsocietypublishing.org Various strategies have been employed to enhance their stability and reusability by immobilizing them on solid supports.

Supported Copper Nanoparticles:

Zeolite Support: Magnetically recoverable copper nanoparticles loaded onto natural zeolite (CuNPs/MZN) have been used to catalyze the synthesis of 1,2,3-triazoles with yields up to 99%. researchgate.net

Carbon Nitride Support: A composite of graphitic carbon nitride (gCN) supporting copper nanoparticles can function as a high-performance photoreactor for triazole synthesis under light irradiation, eliminating the need for a basic medium. royalsocietypublishing.org

Polymer Support: Copper nanoparticles immobilized in a polyvinyl alcohol and sodium alginate matrix (PVA-SA-CuNPs) have been used for the click synthesis of 1,2,3-triazoles in water. rsc.org This nanocatalyst can be recycled and reused up to five times without a significant loss of activity. rsc.org

Magnetic Nanoparticle Support: A novel magnetic heterogeneous copper catalyst was created by immobilizing copper ions onto triazole-functionalized Fe3O4 nanoparticles. This catalyst was effective for one-pot, three-component reactions under green conditions and could be reused ten times without significant activity loss. rsc.org

The use of biogenic copper nanoparticles derived from metallic wastewater represents a particularly innovative approach, combining waste remediation with catalyst synthesis. rsc.org These 5–10 nm nanoparticles have proven effective in catalyzing click reactions in water. rsc.org

Table 2: Performance of Sustainable Copper Nanoparticle Catalysts in Triazole Synthesis

| Catalyst | Support | Solvent | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| CuNPs/MZN | Magnetic Zeolite | Not specified | Magnetically recoverable, conventional or microwave heating | Up to 99% | researchgate.net |

| Cu-gCN | Graphitic Carbon Nitride | Not specified | Photo-induced, base-free conditions | High | royalsocietypublishing.org |

| PVA-SA-CuNPs | Polyvinyl alcohol-sodium alginate | Water | Biogenic CuNPs from wastewater, reusable (5x) | Good | rsc.org |

| [MNPs@FGly][Cl] | Triazole functionalized Fe3O4 | Not specified | Magnetically recoverable, reusable (10x) | High | rsc.org |

| Cu2O NPs | None | Not specified | Synthesis of bioactive conjugates | Good | nih.gov |

Optimization of Reaction Conditions and Yields in this compound Synthesis

While specific optimization data for the direct synthesis of this compound is limited in the reviewed literature, the principles of optimizing reaction conditions can be extrapolated from the synthesis of analogous nitro- and methyl-substituted triazoles. Key parameters for optimization include the choice of base, solvent, temperature, and catalyst.

The synthesis of substituted 1,2,3-triazoles often involves a base-mediated click reaction. researchgate.net The selection of the base and solvent system is critical for reaction efficiency. For example, in the synthesis of a new triazole-based bicyclic ring system, various bases and solvents were screened. The combination of K2CO3 as the base and DMSO as the solvent at room temperature provided the optimal conditions. researchgate.net

A plausible route to this compound could involve the methylation of a 4-nitro-2H-1,2,3-triazole precursor. The regioselective alkylation of the triazole ring is a crucial step. Studies on the alkylation of 5-aryl-4-trifluoroacetyltriazoles showed that using Na2CO3 as the base in DMF preferentially yielded the 2-substituted isomer. nih.gov Similarly, the N2-substitution of 4-bromo-5-iodo-1,2,3-triazole with alkyl halides was achieved with good regioselectivity using K2CO3 in DMF. thieme-connect.de

Another relevant pathway is the copper-catalyzed cycloaddition of an appropriate azide and a nitro-containing alkyne. A proposed mechanism for the synthesis of 4-NO2-1,5-trisubstituted-1,2,3-triazoles involves the regioselective 1,3-dipolar cycloaddition between a nitro-olefin and an azide, promoted by a Cu(II) catalyst. nih.gov Optimization would involve screening copper sources (e.g., CuI, Cu2O NPs) and additives.

Table 3: Optimization of Reaction Conditions for an Analogous Dimroth-type 1,2,3-Triazole Synthesis

| Entry | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | K2CO3 | MeCN | 12 | 78 |

| 2 | K2CO3 | Dioxane | 12 | 70 |

| 3 | K2CO3 | EtOH | 12 | 65 |

| 4 | K2CO3 | DMSO | 5 | 96 |

| 5 | Cs2CO3 | DMSO | 5 | 94 |

| 6 | Et3N | DMSO | 24 | 25 |

| 7 | DBU | DMSO | 24 | 30 |

Data adapted from a study on a Dimroth-type reaction, illustrating the impact of solvent and base choice. researchgate.net

Stereochemical Control and Regioselectivity in Analogous Synthetic Pathways

Controlling regioselectivity is a fundamental challenge in the synthesis of 1,2,3-triazoles, especially when using asymmetric alkynes, which can lead to a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.govacs.org The synthesis of this compound specifically requires control over the N-alkylation step to ensure the methyl group is attached at the N2 position of the triazole ring.

Catalyst-Controlled Regioselectivity: The choice of metal catalyst is a primary tool for directing the outcome of azide-alkyne cycloaddition reactions.

Copper Catalysts: Copper(I)-catalyzed reactions (CuAAC) are renowned for their high regioselectivity, almost exclusively producing the 1,4-disubstituted regioisomer. nih.govacs.org

Ruthenium Catalysts: In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) selectively yield the 1,5-disubstituted regioisomer. nih.govacs.org

Substituent and Reagent-Controlled Regioselectivity: The regioselectivity can also be influenced by the reactants themselves. In a process-controlled regiodivergent synthesis, the reaction of bromo(phosphoryl)ethyne with an azide could be directed to form either 4-bromo-1,2,3-triazole or 5-bromo-1,2,3-triazole depending on the reaction conditions and the presence of the bulky phosphoryl group. acs.org In another approach, the reaction of β-carbonyl phosphonates with azides using cesium carbonate in DMSO was found to be highly regioselective, allowing access to specific 1,4-disubstituted, 1,5-disubstituted, or 1,4,5-trisubstituted triazoles. acs.org

Regioselectivity in N-Alkylation: For the synthesis of N-substituted triazoles like the target compound, controlling the site of alkylation is paramount. The alkylation of NH-triazoles can produce a mixture of N1 and N2 isomers. Research has shown that the reaction of 5-aryl-4-trifluoroacetyltriazoles with alkylating agents in the presence of Na2CO3 and DMF preferentially forms the N2-substituted product. nih.gov This selectivity is crucial for directing the synthesis towards 2-alkyl-1,2,3-triazoles. The Chan–Lam reaction of these triazoles with boronic acids also afforded N2-aryl derivatives with 100% regioselectivity. nih.gov

Table 4: Methods for Regiocontrol in Triazole Synthesis

| Method | Reagents/Catalyst | Outcome | Reference |

|---|---|---|---|

| CuAAC | Copper(I) salts | 1,4-Disubstituted Isomer | nih.govacs.org |

| RuAAC | Ruthenium(II) complexes | 1,5-Disubstituted Isomer | nih.govacs.org |

| Base-mediated Cyclization | Cesium Carbonate / DMSO | Controlled access to 1,4-DTs, 1,5-DTs, and 1,4,5-TTs | acs.org |

| N-Alkylation | Na2CO3 / DMF | Preferential formation of N2-substituted isomer | nih.gov |

| Chan–Lam Arylation | Copper(II) acetate / Boronic Acids | Exclusive formation of N2-substituted isomer | nih.gov |

Reactivity and Mechanistic Investigations of 2 Methyl 4 Nitro 2h 1,2,3 Triazole

Electrophilic and Nucleophilic Reactions of the Triazole Ring

The reactivity of the 1,2,3-triazole ring in 2-Methyl-4-nitro-2H-1,2,3-triazole is significantly influenced by its substituents. The nitro group, being strongly electron-withdrawing, generally deactivates the ring system towards electrophilic attack while making it more susceptible to nucleophilic reactions. nih.gov

Substitution Reactions at Carbon Atoms of the Triazole Ring

Conversely, the electron deficiency makes the ring's carbon atoms potential targets for nucleophilic attack. While specific examples for this exact compound are not extensively detailed, analogous reactions on other nitroaromatic systems, such as vicarious nucleophilic substitution (VNS), suggest a plausible pathway for functionalization. researchgate.net In such a reaction, a nucleophile could potentially attack the hydrogen-bearing C5 atom.

Reactivity Towards Nucleophiles and Electrophiles

The electronic character of this compound governs its dual reactivity. The π-deficient character imparted by the nitro group makes the ring carbons (C4 and C5) electrophilic and thus susceptible to attack by strong nucleophiles. nih.govrsc.org

From a synthetic perspective, the precursor anion, 4-nitro-1,2,3-triazolide, demonstrates ambident nucleophilic properties. nih.gov During alkylation reactions to form isomers like this compound, the triazolide anion attacks electrophilic alkylating agents via its nitrogen atoms. nih.gov This highlights the nucleophilic character of the ring nitrogens in the deprotonated state. However, once the N2 position is substituted with a methyl group and a C4 nitro group is present, the primary sites for electrophilic attack are the remaining ring nitrogens, though the nitro group's deactivating effect remains significant. nih.gov

Chemical Transformations Involving the Nitro Group

The nitro group is a key functional handle, allowing for a variety of chemical transformations that lead to new derivatives with different properties.

Reduction of the Nitro Group to Amino Functionality

One of the most significant reactions of this compound is the reduction of its nitro group to an amino group, yielding 2-methyl-4-amino-2H-1,2,3-triazole. This transformation is a critical step in the synthesis of various functionalized triazoles. The reduction can be achieved using a variety of standard reagents commonly employed for converting aromatic nitro compounds to anilines. wikipedia.org

Below is a table of common reduction methods applicable to this transformation.

| Reagent/System | Description | Reference(s) |

| H₂ + Pd/C | Catalytic hydrogenation with palladium on carbon is a highly effective and common method for both aromatic and aliphatic nitro group reductions. | commonorganicchemistry.com |

| H₂ + Raney Nickel | Catalytic hydrogenation using Raney nickel is another efficient method, often preferred when trying to avoid dehalogenation of aryl halides. | wikipedia.orgcommonorganicchemistry.com |

| Fe in Acid | The use of iron metal in an acidic medium, such as acetic acid, provides a milder reduction condition that is tolerant of other reducible groups. | commonorganicchemistry.com |

| Zn in Acid | Similar to iron, zinc dust in acidic conditions offers a mild pathway for the reduction of nitro groups to amines. | commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | SnCl₂ is a classic and mild reagent for the chemoselective reduction of nitro groups in the presence of other sensitive functionalities. | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | An aqueous solution of sodium hydrosulfite can be used for the reduction of nitroarenes. | wikipedia.org |

It is noteworthy that strong hydrides like Lithium aluminum hydride (LiAlH₄) are generally not used for reducing aryl nitro compounds to amines as they tend to produce azo compounds as byproducts. commonorganicchemistry.com

Oxidation Reactions and Nitroso/Nitrate (B79036) Derivatives

Information regarding direct oxidation of the nitro group itself is scarce. However, oxidation can occur on the triazole ring. A known derivative is this compound 1-oxide, indicating that N-oxidation of the triazole ring is a possible transformation. chemsrc.com

The conversion of the nitro group to a nitroso functionality is also a potential reaction. While not documented specifically for this compound, the existence of related molecules like 2-nitroso-2H-1,2,3-triazole suggests that the triazole ring system can support this functional group. simsonpharma.com Furthermore, studies on the thermal decomposition of related nitro-1,2,4-triazoles show that nitroso-1,2,4-triazole can be formed as a thermolysis product, implying a potential pathway for this transformation under thermal stress. researchgate.net No specific information on the formation of nitrate derivatives from this compound was found in the surveyed literature.

Thermal and Photochemical Stability and Decomposition Pathways

The stability of this compound is a key characteristic, particularly due to its consideration for use as a high-energy component. researchgate.net Its thermal properties have been investigated using adiabatic calorimetry over a wide temperature range. researchgate.net

Thermodynamic Properties of this compound (2MeT)

| Property | Value/Range | Reference |

|---|---|---|

| Measurement Technique | Adiabatic Calorimetry | researchgate.net |

| Temperature Range Studied | 5 K to 370 K | researchgate.net |

| Key Finding | High thermal stability contributes to its potential as a high-energy material. | researchgate.net |

While specific photochemical studies on this molecule are not detailed, computational studies on the parent compound, 4-nitro-1,2,3-triazole, provide insight into potential decomposition pathways that are likely relevant. dtic.mil A density functional theory (DFT) study suggests a decomposition route that begins with the opening of the triazole ring, followed by the evolution of molecular nitrogen (N₂). dtic.mil This process, while requiring a significant energy input to initiate (calculated to be ~52 kcal/mole for the parent compound), is ultimately exothermic. dtic.mil The loss of N₂ is a key factor in the energetic nature of such compounds.

Acid-Base Properties and Protonation/Deprotonation Equilibria of Nitro-Triazoles

The acid-base properties of triazole compounds are significantly influenced by the substitution pattern on the heterocyclic ring. The parent 1H-1,2,3-triazole is a weak acid with a pKa of 9.4. The introduction of an electron-withdrawing nitro group substantially increases the acidity. For instance, 4-nitro-1H-1,2,3-triazole has a pKa of 4.80, making it a much stronger acid than the unsubstituted triazole. This heightened acidity is attributed to the stabilization of the resulting triazolate anion by the nitro group through resonance and inductive effects.

Conversely, triazoles are also weak bases, with protonation occurring on one of the ring nitrogen atoms. The pKa for the conjugate acid of 1H-1,2,3-triazole is 1.17. The position of N-alkylation also plays a crucial role in determining the basicity of the molecule. For example, 1-methyl-1H-1,2,3-triazole exhibits a basicity comparable to its unsubstituted parent, with a pKa of 1.25 for its conjugate acid. However, the 2-methyl isomer, 2-methyl-2H-1,2,3-triazole, is reported to be a considerably weaker base.

Table 1: Comparison of pKa Values for Selected 1,2,3-Triazole Derivatives

| Compound Name | pKa (Deprotonation) | pKa (Protonation) |

| 1H-1,2,3-Triazole | 9.4 | 1.17 |

| 4-Nitro-1H-1,2,3-triazole | 4.80 | - |

| 1-Methyl-1H-1,2,3-triazole | - | 1.25 |

| 2-Methyl-2H-1,2,3-triazole | - | Weaker base than 1-methyl isomer |

Data sourced from scientific literature.

Metal Coordination Chemistry and Ligand Properties of this compound Derivatives

The nitrogen-rich 1,2,3-triazole ring system is an effective ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The nitrogen atoms of the triazole ring act as donor sites, enabling the formation of coordination polymers, metal-organic frameworks (MOFs), and discrete metal complexes. The electronic properties of the triazole ligand, and thus its coordination behavior, can be fine-tuned by substituents.

The presence of a nitro group, as in this compound, modulates the electronic character of the triazole ring, influencing its properties as a ligand. While the nitro group is electron-withdrawing, the triazole moiety remains a viable ligand for metal coordination. Research has shown that N-substituted nitrotriazoles can form coordination compounds, and the differences in reactivity during complexation reactions can be used to separate regioisomers. uc.edu This implies that isomers like this compound and its N1- and N3-substituted counterparts exhibit distinct ligand properties.

Studies on related compounds have demonstrated the versatility of triazoles in coordination chemistry. For example, the complexation of transition metals like Co(II) and Ni(II) with 1,2,3-triazole ligands has been shown to enhance biological activity, underscoring the significance of the metal-ligand interaction. The coordination typically involves the sp2 hybridized nitrogen atoms of the triazole ring. The specific geometry and stability of the resulting complexes depend on the metal ion, the substitution on the triazole ring, and the reaction conditions.

Table 2: Examples of Metal Complexes with Triazole Derivatives

| Ligand | Metal Ion(s) | Type of Compound/Complex |

| 1,2,3-Triazole | Co(II), Ni(II) | Mixed-ligand complexes with thiocyanate |

| Pyridyl-1,2,3-triazole | Ru(II) | Tris(homoleptic) complexes and triply-stranded helicates |

| Mesoionic carbenes of 1,2,3-triazole-5-ylidene | Ag(I), Au(I) | Metal-carbene complexes |

| N-substituted 4-nitro-1,2,3-triazoles | Not specified | Coordination compounds used for isomer separation |

This table summarizes findings from various studies on triazole coordination chemistry. uc.edu

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

The thermodynamic properties of nitrotriazoles are of significant interest, particularly for their application as energetic materials. The high nitrogen content and the presence of the nitro group contribute to a high positive enthalpy of formation, which is a key indicator of energetic potential. The aromaticity of the triazole ring provides a degree of thermal and chemical stability to these energetic molecules. nih.gov

The functionalization of a triazole ring with nitro groups is known to enhance its density and enthalpy of formation. nih.gov Regioisomerism has a profound impact on these physicochemical characteristics. In the series of N-methyl-4(5)-nitro-1,2,3-triazoles, the N3-substituted isomer (1-methyl-5-nitro-1,2,3-triazole) possesses the highest density and enthalpy of formation. However, the N2-isomer, this compound, also exhibits a significant positive enthalpy of formation, making it a compound of interest in the field of energetic materials.

A study reporting the physicochemical and energetic characteristics of these isomers provides specific calculated values for their enthalpy of formation. This data is crucial for thermodynamic analysis and for predicting the energetic performance of these compounds.

Table 3: Density and Calculated Enthalpy of Formation for Regioisomeric N-Methyl-4(5)-nitro-1,2,3-triazoles

| Compound | Isomer | Density (g/cm³) | Enthalpy of Formation (kJ/mol) |

| 1-Methyl-4-nitro-1H-1,2,3-triazole | N1 | 1.490 | +164 |

| This compound | N2 | 1.490 | +205 |

| 1-Methyl-5-nitro-1H-1,2,3-triazole | N3 | 1.543 | +218 |

Data sourced from a 2022 study on energetic materials based on N-substituted 4(5)-nitro-1,2,3-triazoles. nih.gov

Structural and Electronic Characterization of 2 Methyl 4 Nitro 2h 1,2,3 Triazole: Advanced Perspectives

Single-Crystal X-ray Diffraction Analysis: Insights into Molecular Geometry and Crystal Packing

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The analysis of 2-Methyl-4-nitro-2H-1,2,3-triazole reveals a heterocyclic ring system with specific bond metrics. In N-2 substituted triazoles, the N-N bonds are observed to be approximately equal in length. nih.gov This is in contrast to N-1 substituted triazoles where the N(1)–N(2) bonds are significantly longer than the N(2)–N(3) bonds, indicating more single and double bond character, respectively. nih.gov The presence of an electron-withdrawing substituent, such as a nitro group, can influence these bond lengths. nih.gov

The triazole ring itself is a five-membered heterocycle. The geometry of the ring and the attached functional groups can be described by various dihedral angles. For instance, in some triazole derivatives, the nitro group is slightly twisted out of the plane of the ring to which it is attached. researchgate.net

Interactive Data Table: Selected Bond Lengths and Angles for Triazole Derivatives

| Feature | Bond | Typical Length (Å) | Angle | Typical Angle (°) |

| N-N Bond | N(1)-N(2) | 1.342–1.359 | ||

| N=N Bond | N(2)-N(3) | 1.293–1.309 | ||

| C-N Bond | ~1.332 | |||

| C-C Bond |

Note: The data presented are typical values for substituted 1,2,3-triazole rings and may vary for this compound.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The solid-state structure of triazole derivatives is often stabilized by a network of intermolecular interactions. While this compound itself lacks traditional hydrogen bond donors, weak C-H···O and C-H···N interactions can play a significant role in the crystal packing. In related nitro-substituted triazole compounds, C—H⋯O hydrogen bonds are frequently observed. researchgate.net

Furthermore, the aromatic nature of the triazole ring allows for π-π stacking interactions. nih.gov These interactions, where the electron clouds of adjacent rings overlap, contribute to the stability of the crystal lattice. The specific arrangement and strength of these interactions are dependent on the substituents on the triazole ring.

Supramolecular Architectures in the Solid State

The combination of hydrogen bonding and π-stacking interactions leads to the formation of complex three-dimensional supramolecular architectures. nih.gov These architectures are not merely a consequence of crystal packing but can influence the physical properties of the material. The study of these extended networks provides a deeper understanding of how molecular-level information translates to macroscopic properties. In many triazole-based structures, these interactions guide the assembly of molecules into well-defined patterns and motifs.

Advanced Spectroscopic Probes for Electronic Structure Elucidation

Spectroscopic techniques provide a powerful means to investigate the electronic structure and vibrational properties of molecules. Advanced methods in vibrational and nuclear magnetic resonance spectroscopy offer detailed information that complements the structural data obtained from X-ray diffraction.

Vibrational Spectroscopy (Advanced FTIR and Raman): Detailed Mode Assignment and Structural Correlations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. The resulting spectra provide a fingerprint of the compound, with specific peaks corresponding to particular vibrational modes.

For triazole derivatives, characteristic bands can be assigned to the stretching and bending vibrations of the triazole ring, the nitro group, and the methyl group. nih.gov The C=N stretching vibrations in triazole rings typically appear in the region of 1682-1668 cm⁻¹. ufv.br The nitro group exhibits symmetric and asymmetric stretching vibrations which are sensitive to the electronic environment. Detailed assignments can be achieved through computational methods, such as Density Functional Theory (DFT) calculations, which correlate well with experimental spectra. nih.govnih.gov

Interactive Data Table: Tentative Vibrational Mode Assignments for Nitro-Substituted Triazoles

| Wavenumber (cm⁻¹) | Assignment |

| ~3145 | C-H stretch (aromatic) |

| ~2962 | C-H stretch (methyl) |

| ~1537 | NO₂ asymmetric stretch |

| ~1444 | C-H bend (methyl) |

| ~1340 | NO₂ symmetric stretch |

| ~1025 | Ring vibrations |

| ~827 | C-H out-of-plane bend |

Note: These are general ranges and the exact positions for this compound may differ. Based on data for related compounds. nih.gov

Nuclear Magnetic Resonance Spectroscopy (Advanced Techniques: 2D NMR, Solid-State NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in solution and the solid state.

¹H and ¹³C NMR: Standard ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, distinct signals would be expected for the methyl protons, the triazole ring proton, and the corresponding carbon atoms.

2D NMR: Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the structure of substituted triazoles, especially in cases where multiple regioisomers are possible. arkat-usa.orgrsc.org These experiments reveal correlations between protons and carbons that are separated by two or three bonds.

Solid-State NMR: Solid-state NMR can provide information about the structure and dynamics of molecules in their crystalline form, offering a bridge between the solution-state NMR data and the solid-state structure determined by X-ray diffraction. ncl.res.in

¹⁵N NMR: Due to the high nitrogen content of triazoles, ¹⁵N NMR spectroscopy is a particularly powerful, albeit less common, technique. The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment and bonding. rsc.org For instance, in 1,2,4-triazole (B32235) derivatives, ¹⁵N HSQC and HMBC experiments can distinguish between different nitrogen atoms within the ring. ncl.res.in Theoretical calculations of ¹⁵N NMR chemical shifts have shown good agreement with experimental values, aiding in the definitive characterization of triazole isomers. rsc.orgrsc.org

Interactive Data Table: Expected NMR Chemical Shift Ranges for Substituted Triazoles

| Nucleus | Technique | Expected Chemical Shift Range (ppm) |

| ¹H | Solution NMR | 8.3 - 8.7 (ring H), ~4.5 (N-CH₃) |

| ¹³C | Solution NMR | 153 (C-NO₂), 131 (=C-H), 59 (N-CH₃) |

| ¹⁵N | Solution NMR | -4 to -174 (ring N) |

Note: These are approximate ranges based on data for similar triazole derivatives and may vary for the specific compound. nih.govncl.res.in

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of novel compounds by providing the exact mass of ions, which allows for the determination of their elemental composition. kobv.de For this compound (C₃H₄N₄O₂), the molecular ion peak ([M]⁺•) would be detected at a specific mass-to-charge ratio (m/z) in HRMS, confirming its molecular formula.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of both nitroaromatic compounds and triazole heterocycles. researchgate.netyoutube.com The analysis of fragmentation patterns of related nitrotriazole derivatives provides a framework for predicting its behavior. researchgate.netnih.gov A primary and highly characteristic fragmentation step for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, leading to a prominent [M - 46]⁺ ion. Another common pathway involves the loss of a nitrosonium ion (NO⁺), resulting in an [M - 30]⁺ peak. youtube.com

Subsequent fragmentation would involve the breakdown of the heterocyclic ring structure. The triazole ring, while relatively stable, can undergo cleavage through the expulsion of a molecule of nitrogen (N₂), a characteristic fragmentation for many nitrogen-rich heterocycles. nih.gov Further fragmentation of the methyl-triazole core can lead to smaller charged species. The presence of the methyl group on the N2 atom directs the fragmentation pathways and helps distinguish it from other isomers. researchgate.net

A plausible fragmentation pathway, based on established principles, is outlined below:

Ionization of the molecule to form the molecular ion [C₃H₄N₄O₂]⁺•.

Loss of the nitro radical (•NO₂) to form the [C₃H₄N₃]⁺ ion.

Loss of a nitrogen molecule (N₂) from the triazole ring.

Cleavage of the methyl group (•CH₃).

Alternative fragmentation involving the loss of nitric oxide (NO) or other small neutral molecules.

A detailed analysis using tandem mass spectrometry (MS/MS) would be required to definitively establish the sequence of fragmentation and the structure of the resulting daughter ions.

Table 1: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Proposed Fragment Ion | Chemical Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion | [C₃H₄N₄O₂]⁺• | 128.0334 | Ionization |

| [M - NO]⁺ | [C₃H₄N₃O]⁺ | 98.0354 | Loss of nitric oxide |

| [M - NO₂]⁺ | [C₃H₄N₃]⁺ | 82.0405 | Loss of nitro radical |

| [M - N₂]⁺• | [C₃H₄N₂O₂]⁺• | 100.0273 | Loss of dinitrogen |

| [C₂H₄N₂]⁺• | [C₂H₄N₂]⁺• | 56.0374 | Ring cleavage fragment |

| [NO₂]⁺ | [NO₂]⁺ | 45.9924 | Nitro group fragment |

Analysis of Charge Distribution and Dipole Moments

The introduction of substituents dramatically alters this electronic landscape. In this compound, two key groups are present:

A methyl group (CH₃) at the N2 position: This group is weakly electron-donating through an inductive effect. It fixes the molecule as the 2H-tautomer, preventing the tautomerism that could lead to the highly polar 1H-isomer (dipole moment ≈ 4.55 D). researchgate.netnih.gov

A nitro group (NO₂) at the C4 position: The nitro group is a very strong electron-withdrawing group due to both resonance and inductive effects. It pulls significant electron density from the triazole ring.

This strong electron withdrawal by the nitro group is the dominant electronic factor. It creates a highly polarized molecule by inducing a significant separation of charge. A large partial negative charge will be localized on the oxygen atoms of the nitro group, while the C4 atom it is attached to, and to a lesser extent the rest of the triazole ring, will become more electron-deficient (more positive). This effect vastly outweighs the small contribution from the methyl group and leads to a large molecular dipole moment, oriented from the triazole ring towards the nitro group. Consequently, the dipole moment of this compound is expected to be substantially higher than that of the unsubstituted 2H-1,2,3-triazole.

Table 2: Qualitative Analysis of Electronic Properties

| Feature | Unsubstituted 2H-1,2,3-triazole | This compound |

|---|---|---|

| Key Substituents | None | N2-Methyl (weakly donating), C4-Nitro (strongly withdrawing) |

| Calculated Dipole Moment | ~ 0.12 D researchgate.net | Expected to be significantly large (> 4 D) |

| Qualitative Charge on Ring | Low polarization researchgate.net | High polarization |

| Partial Charge on N1, N3 | Negative researchgate.net | Negative, influenced by electron withdrawal |

| Partial Charge on N2 | Positive researchgate.net | Positive, enhanced by methyl group |

| Partial Charge on C4, C5 | Positive researchgate.net | Significantly positive due to NO₂ group |

| Charge on Substituents | N/A | High partial negative charge on NO₂ group |

Conformational Analysis and Rotational Barriers

The conformational characteristics of this compound are centered on the planarity of the system and the rotational freedom of the nitro group. The 1,2,3-triazole ring is an aromatic heterocycle and is therefore inherently planar. The methyl group attached to the ring nitrogen does not introduce significant conformational complexity.

The most relevant conformational variable is the rotation of the nitro group around the C4-N bond. The degree of freedom of this rotation is influenced by electronic and steric factors. Electronically, there is potential for π-conjugation between the p-orbitals of the nitro group and the π-system of the triazole ring. This conjugation is maximized when the nitro group is coplanar with the triazole ring, which would represent the lowest energy conformation.

Rotation away from this planar arrangement would disrupt the π-overlap, leading to an increase in the molecule's energy. The energy required to perform this rotation is known as the rotational barrier. While specific experimental or computational data for the rotational barrier of this compound is not available in the surveyed literature, studies on analogous nitroaromatic compounds provide valuable insight. For instance, computational studies on substituted nitrotoluenes and other nitroaromatics have calculated the rotational barriers for the nitro group to be in the range of 6-9 kcal/mol. nih.gov A similar barrier would be expected for this compound. This barrier is significant enough to hinder free rotation at room temperature, suggesting a preference for a near-planar conformation, but not high enough to allow for the isolation of distinct rotational isomers (atropisomers) under normal conditions. chemistryworld.com

Table 3: Summary of Conformational Parameters

| Structural Feature | Description | Expected Value / State |

|---|---|---|

| Triazole Ring | Aromatic Heterocycle | Planar |

| Key Dihedral Angle | C5-C4-N(nitro)-O | Defines the orientation of the nitro group |

| Minimum Energy Conformation | Nitro group relative to the ring | Coplanar (Dihedral angle ≈ 0°) to maximize conjugation |

| **Rotational Barrier (C-NO₂) ** | Energy needed to rotate the nitro group 90° | Estimated to be ~6-9 kcal/mol (by analogy) nih.gov |

| Atropisomerism | Possibility of stable rotational isomers | Not expected under standard conditions |

Functionalization and Derivative Synthesis Based on 2 Methyl 4 Nitro 2h 1,2,3 Triazole Scaffold

Substitution Reactions on the Triazole Ring: Direct and Indirect Strategies

The introduction of new substituents onto the 2-methyl-4-nitro-2H-1,2,3-triazole ring can be accomplished through several strategies. The electron-withdrawing nature of the nitro group at the C4 position significantly influences the ring's reactivity, generally deactivating it towards electrophilic substitution. Consequently, functionalization often relies on nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Direct Strategies: Direct functionalization of the pre-formed this compound scaffold primarily targets the C5 position. While the nitro group deactivates the ring, it also makes the C5-H bond more acidic and susceptible to metallation, which can then be followed by quenching with an electrophile. Another approach involves nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present at the C5 position.

Indirect Strategies: Indirect strategies involve the synthesis of the triazole ring from precursors that already contain the desired functional groups. One of the most prominent methods is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. researchgate.net To synthesize a C5-substituted derivative of this compound, one could react a C2-substituted alkyne with an azide that can be subsequently methylated and nitrated. However, controlling regioselectivity during the cycloaddition and subsequent steps is a significant challenge.

A more common indirect route involves the alkylation of 4-nitro-1,2,3-triazole. Alkylation of the 4-nitro-1,2,3-triazole anion with an alkylating agent like methyl iodide or dimethyl sulfate (B86663) typically yields a mixture of regioisomers, including the desired this compound, alongside the 1-methyl isomer. nih.gov Separation of these isomers can be challenging but offers a viable pathway to the target scaffold. nih.gov

Modifications of the Nitro Group: Controlled Reduction and Further Derivatization

The nitro group is a key functional handle for derivatization, with its reduction being the most common transformation. This process converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and reactivity of the heterocyclic ring.

Controlled Reduction: The six-electron reduction of the nitro group to an amine can be achieved using a variety of reagents. nih.gov The choice of reducing agent and conditions allows for control over the reaction outcome, potentially isolating intermediate species like nitroso or hydroxylamine (B1172632) derivatives. nih.govwikipedia.org For the complete reduction to 2-methyl-4-amino-2H-1,2,3-triazole, common methods include catalytic hydrogenation or the use of metal/acid systems. wikipedia.org

| Reagent System | Product | Notes |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Amine | A common and clean method for nitro group reduction. |

| Metal in Acid (e.g., Fe/HCl, SnCl₂) | Amine | Classical method for reducing aromatic nitro compounds. |

| Zinc Dust / NH₄Cl | Hydroxylamine | Milder conditions can halt the reduction at the hydroxylamine stage. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine | Useful for selective reductions in molecules with multiple reducible groups. |

Further Derivatization: The resulting 2-methyl-4-amino-2H-1,2,3-triazole is a valuable intermediate. The primary amino group can undergo a wide range of reactions:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Diazotization: Treatment with nitrous acid (HNO₂) to form a diazonium salt. This highly reactive intermediate can be converted into a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -CN, -N₃) via Sandmeyer-type reactions.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

These transformations enable the introduction of diverse functionalities, significantly expanding the chemical space accessible from the parent nitro compound.

Introduction of Alkyl, Aryl, and Heteroatom Substituents to Expand Molecular Diversity

Expanding the molecular diversity of the this compound scaffold can be achieved by introducing various substituents, primarily at the C5 position.

Alkyl and Aryl Substituents: The introduction of alkyl or aryl groups at the C5 position typically requires an indirect synthetic approach, where a substituted alkyne is used in a cycloaddition reaction to form the triazole ring. For instance, reacting propyne (B1212725) with an azide would lead to a 5-methyltriazole scaffold.

Alternatively, modern cross-coupling reactions can be employed on a C5-halogenated precursor. For example, a 2-methyl-5-bromo-4-nitro-2H-1,2,3-triazole intermediate could undergo Suzuki coupling with an arylboronic acid or Sonogashira coupling with a terminal alkyne to introduce aryl or alkynyl groups, respectively. The introduction of an aryl group, a substituent derived from an aromatic ring like phenyl, can significantly alter the molecule's properties. wikipedia.orgthoughtco.comyoutube.com Palladium-catalyzed N-arylation has also been used to functionalize the nitrogen atoms of the triazole ring, demonstrating a powerful method for creating N-aryl derivatives. nih.govresearchgate.net

Heteroatom Substituents: Introducing heteroatom substituents (e.g., -OR, -SR, -NR₂) at the C5 position often proceeds via nucleophilic aromatic substitution (SNAr) on a C5-halo-4-nitrotriazole derivative. The strong activation provided by the adjacent nitro group facilitates the displacement of the halide by alkoxides, thiolates, or amines.

The following table summarizes potential strategies for introducing substituents at the C5 position of the this compound core.

| Substituent Type | Method | Precursor Required |

| Alkyl/Aryl | Suzuki or Stille Coupling | 2-Methyl-5-halo-4-nitro-2H-1,2,3-triazole |

| Alkynyl | Sonogashira Coupling | 2-Methyl-5-halo-4-nitro-2H-1,2,3-triazole |

| Amino (-NR₂) | Nucleophilic Aromatic Substitution | 2-Methyl-5-halo-4-nitro-2H-1,2,3-triazole |

| Alkoxy (-OR) | Nucleophilic Aromatic Substitution | 2-Methyl-5-halo-4-nitro-2H-1,2,3-triazole |

| Thiol (-SR) | Nucleophilic Aromatic Substitution | 2-Methyl-5-halo-4-nitro-2H-1,2,3-triazole |

Applications of Click Chemistry for Triazole-Based Conjugates (involving its derivatives)

"Click chemistry" refers to a set of powerful, reliable, and selective reactions for rapidly synthesizing new molecules. researchgate.netnih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov While the this compound scaffold is already a triazole, its derivatives can be equipped with either an azide or an alkyne functional group to participate in click reactions, allowing them to be "clicked" onto other molecules.

To achieve this, a derivative of this compound must first be synthesized containing a suitable handle. For example:

Creating an Alkyne Handle: A C5-halo derivative could undergo a Sonogashira coupling with a protected acetylene (B1199291), which can later be deprotected to reveal a terminal alkyne.

Creating an Azide Handle: The nitro group can be reduced to an amine, which is then converted to a diazonium salt and subsequently displaced by an azide ion (e.g., using sodium azide).

Once functionalized, these derivatives of this compound can be conjugated to a wide range of molecules, including biomolecules (like proteins or glycans), polymers, or other small molecules that have a complementary alkyne or azide group. nih.govnih.gov This modular approach is highly efficient for creating complex molecular architectures and libraries of compounds for various applications, from drug discovery to materials science. nih.govnih.gov

Synthesis of Polymeric and Oligomeric Systems Incorporating this compound Units

Incorporating the this compound moiety into polymeric or oligomeric structures is a strategy used to develop advanced materials, particularly energetic materials, due to the high nitrogen content and heat of formation of the triazole ring. researchgate.net

The synthesis of such systems requires the preparation of a monomer derived from this compound that contains a polymerizable functional group. Common strategies include:

Vinyl Polymerization: Introducing a vinyl or styrenyl group onto the triazole scaffold. For example, a C5-hydroxyalkyl derivative could be esterified with acryloyl chloride to produce a polymerizable acrylate (B77674) monomer.

Ring-Opening Polymerization: Attaching a strained ring, such as an epoxide or an aziridine, to the triazole core.

Condensation Polymerization: Creating a bifunctional monomer. For example, a derivative with both a carboxylic acid and an amino group could undergo polymerization to form a polyamide chain where the nitrotriazole unit is a recurring pendant group.

These monomers can then be polymerized, or co-polymerized with other monomers, to create materials with tailored properties. The nitrotriazole units can enhance thermal stability, density, and energetic output in the final polymer.

Development of Novel Fused Heterocyclic Systems with the this compound Core

Fusing another heterocyclic ring to the this compound core generates novel, complex chemical structures with unique properties. These reactions typically involve building a new ring across the C4 and C5 positions of the triazole. This requires installing two reactive functional groups at these positions that can participate in a cyclization reaction.

A common strategy involves functionalizing the C5 position of the this compound and then using the nitro group at C4 (or its reduced form) as the second reaction site. For example:

A C5-acyl group can be introduced. The nitro group at C4 can be reduced to an amine. The resulting 4-amino-5-acyltriazole can then react with various reagents to form a fused ring. For instance, reaction with a hydrazine (B178648) derivative could lead to a fused pyrazole (B372694) or triazine ring.

Synthesis of triazole carbohydrazides, which can serve as precursors for fused systems like 7H- nih.govnih.govyoutube.comtriazolo[3,4-b] nih.govyoutube.comuniupo.itthiadiazines. researchgate.net

The development of complex fused systems like isoindolo[2,1-a]quinazolinones has been demonstrated starting from triazole-containing precursors, showcasing the utility of the triazole as a building block for intricate heterocyclic architectures. nih.gov

These ring-fusion strategies lead to the creation of novel polycyclic heteroaromatic systems, which are of interest in medicinal chemistry and materials science. nih.govekb.eg

Computational and Theoretical Studies of 2 Methyl 4 Nitro 2h 1,2,3 Triazole

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For N-substituted nitrotriazoles, these calculations are crucial for distinguishing between the N1, N2, and N3 isomers, each of which exhibits different physicochemical and energetic characteristics. Theoretical calculations have shown that the N2-substituted isomer, such as 2-Methyl-4-nitro-2H-1,2,3-triazole, is often the major product in synthesis, a finding that aligns with the calculated relative stabilities of the isomers. arkat-usa.org

Density Functional Theory (DFT) for Molecular Orbitals, Energy Surfaces, and Reactivity Descriptors (e.g., HOMO-LUMO Gap, Charge Distribution)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of triazole derivatives. nih.gov It provides a balance between accuracy and computational cost, making it suitable for studying molecular orbitals, energy surfaces, and various reactivity descriptors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. dtic.mil For many triazole-based compounds, the HOMO and LUMO are distributed across the molecule, and their energy levels influence the compound's stability and potential for biological activity. dtic.milnih.gov Reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov

DFT calculations have been employed to study the decomposition of the parent compound, 4-nitro-1,2,3-triazole. These studies show that decomposition can proceed through ring opening followed by the evolution of N₂, a process with a significant energy barrier. dtic.mil The initial tautomer stability is a key factor; calculations indicate that the 2H-tautomer of 4-nitro-1,2,3-triazole is more stable than the 1H-tautomer, which influences the subsequent reaction pathways. dtic.mil The presence of the methyl group at the N2 position in this compound fixes the tautomeric form, channeling its reactivity profile.

Table 1: Calculated Energetics for the Decomposition of 4-nitro-1,2,3-triazole (1A) via Ring Opening and N₂ Evolution (Energies in kcal/mol) Data from a Density Functional computational study. dtic.mil

| Step | Species | Relative Energy (ΔE) |

| Initial Reactant | 4-nitro-1,2,3-triazole (1A) | 0.0 |

| Ring-Opening Transition State | 1A* | +16.0 (approx.) |

| N₂ Loss to Triplet Product | Product 2 + N₂ | +32.4 |

| Transition State for Oxygen Migration | TS1 | +38.0 |

| Formation of Singlet Product | Product 3 + N₂ | -31.6 |

Note: This data pertains to the parent compound, 4-nitro-1,2,3-triazole. The 2-methyl derivative would exhibit qualitatively similar but quantitatively different energetic profiles.

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

While DFT is a workhorse, ab initio methods, which are based on first principles without empirical parameters, are used for higher accuracy in energetic and structural predictions. These methods, such as Møller-Plesset perturbation theory (MPn), are computationally more intensive but can provide benchmark-quality data. ufv.br They are particularly valuable for calculating precise heats of formation and reaction energies. researchgate.net For instance, high-level ab initio calculations can be used to refine the energy barriers for decomposition pathways initially explored with DFT, providing a more accurate assessment of a compound's thermal stability. dtic.mil The precise geometry, including bond lengths and angles of the triazole ring and nitro group, can also be determined with high fidelity using these methods.

Molecular Dynamics Simulations: Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. nih.gov For a molecule like this compound, MD simulations can model its behavior in different media, such as solvents or within a crystal lattice. nih.gov These simulations calculate the forces between atoms and integrate Newton's equations of motion to track the trajectory of each atom over time.

This approach is particularly useful for:

Conformational Sampling: Although the triazole ring is rigid, the nitro group can rotate. MD can explore the preferred orientations and the energy barriers between them.

Intermolecular Interactions: MD simulations can elucidate how the molecule interacts with neighboring molecules. This includes hydrogen bonding (if applicable in derivatives), dipole-dipole interactions, and π-stacking, which are crucial for understanding the properties of the bulk material. nih.gov For related 1,2,4-triazole (B32235) derivatives, MD has been used to study interaction energies in solution, revealing how intermolecular hydrogen bonds contribute to the stability of specific tautomeric forms. nih.gov

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is a powerful tool for mapping out the step-by-step pathways of chemical reactions. For this compound, this includes both its synthesis and decomposition.

Formation: The synthesis of this compound can be achieved by the nitration of 2-methyl-2H-1,2,3-triazole. Computational models can investigate the mechanism of this electrophilic substitution, identifying the transition state and confirming why the nitro group is directed to the C4 position.

Decomposition: The thermal decomposition of energetic materials is of critical interest. DFT studies on the parent 4-nitro-1,2,3-triazole have detailed a potential decomposition mechanism involving an initial ring-opening, which requires surmounting an energy barrier of approximately 16 kcal/mole, followed by the evolution of nitrogen gas (N₂). dtic.mil This computational approach identifies transition states and intermediates that are fleeting and difficult to detect experimentally, providing a complete picture of the reaction energy profile. dtic.mil

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are routinely used to predict spectroscopic data, which is invaluable for structural confirmation and isomer identification.

The unequivocal assignment of N-substituted triazole isomers is a common challenge that can be solved by correlating experimental NMR data with computationally predicted chemical shifts. arkat-usa.orgnih.gov Methods like Gauge-Including Atomic Orbital (GIAO) at the DFT level (e.g., B3LYP) are employed to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts. arkat-usa.orgufv.br This has been successfully used to distinguish between N1-, N2-, and N3-substituted 1,2,3-triazoles, where the calculated values for the N2 isomer match the experimental data of the major product. arkat-usa.org

Similarly, vibrational frequencies for Infrared (IR) and Raman spectroscopy can be calculated. ncl.res.in These calculations help in assigning the observed spectral bands to specific molecular motions, such as the stretching of the N-N or C-N bonds in the triazole ring or the symmetric and asymmetric stretches of the NO₂ group.

Table 2: Example of Calculated vs. Experimental ¹H NMR Chemical Shifts for a Related N2-Substituted Triazole Derivative Data from a study on N-substituted 1,2,3-triazoles confirming isomeric structures. arkat-usa.org

| Proton Position | Calculated Chemical Shift (σ) | Experimental Chemical Shift (δ) |

| H-ortho | 23.5 | 7.75 |

| H-para | 24.1 | 7.21 |

| CH₂ | 26.3 | 4.36 |

| CH₃ | 30.1 | 0.86 |

Note: This table illustrates the methodology on a related compound; specific values for this compound would differ.

In Silico Design of Novel Derivatives and Analogs with Tailored Properties

The insights gained from computational studies on the electronic structure, reactivity, and spectroscopic signatures of this compound form the basis for the in silico design of new molecules. By modifying the parent structure computationally, scientists can predict the properties of novel derivatives before undertaking their synthesis. nih.gov

This rational design approach involves:

Introducing Functional Groups: Virtually adding or modifying functional groups on the triazole ring or the methyl group to tune properties. For example, adding other energetic groups (like nitro or amino) could enhance its performance as an energetic material.

Screening for Properties: Calculating key metrics for the designed analogs, such as heat of formation, density, detonation velocity for energetic materials, or binding affinity to a biological target for pharmaceutical applications. nih.gov

Lead Optimization: Iteratively modifying the most promising candidates to improve desired characteristics while minimizing undesirable ones, such as toxicity or instability. This approach has been widely used in designing novel 1,2,3-triazole-containing hybrids for medicinal chemistry applications. nih.govnih.gov

Machine Learning Approaches in Predicting Properties and Reactivity of Nitro-Triazoles

The traditional discovery of novel energetic materials has long been reliant on a "trial-and-error" approach, a process characterized by high costs, long development cycles, and inherent safety risks. mdpi.comacs.org In recent years, machine learning (ML) has emerged as a powerful computational tool that complements and accelerates experimental research by enabling the rapid and accurate prediction of material properties directly from their molecular structure. mdpi.comresearchgate.net This data-driven methodology is particularly valuable for the study of nitro-triazoles and other energetic compounds, where it can be used to screen potential candidates, optimize structures for desired performance and safety characteristics, and guide synthetic efforts toward the most promising molecules. acs.orgumd.edu

The core of these machine learning applications often lies in the development of Quantitative Structure-Property Relationship (QSPR) models. nih.govresearchgate.net A QSPR model is a mathematical relationship between a molecule's properties and its structural or physicochemical features, known as descriptors. researchgate.netnih.gov The general workflow for creating such a model involves several key steps:

Data Collection and Curation: A dataset of molecules with known experimental or high-fidelity computational properties is assembled. mdpi.comresearchgate.net For nitro-triazoles, this would include data on properties like density, heat of formation, detonation velocity, and impact sensitivity. researchgate.net

Molecular Descriptor Calculation: The two- or three-dimensional structure of each molecule is converted into a set of numerical values, or descriptors. mdpi.com These can range from simple constitutional indices (e.g., atom counts, molecular weight) to complex topological, geometrical, and quantum-chemical descriptors that encode detailed information about the molecule's shape, size, and electronic properties. umd.eduresearchgate.netrsc.org

Model Training and Validation: An appropriate machine learning algorithm is selected and trained on a portion of the dataset (the training set). The algorithm learns the complex relationships between the molecular descriptors and the target property. nih.govmdpi.com Common algorithms include Artificial Neural Networks (ANNs), Support Vector Regression (SVR), Random Forests (RF), and Kernel Ridge Regression (KRR). mdpi.comacs.orgumd.edu The model's predictive power is then rigorously evaluated using an independent set of data (the test set) that was not used during training. researchgate.netmdpi.com

Machine learning models have been successfully applied to predict a wide range of crucial properties for energetic materials, including the nitroazole family. These properties can be broadly categorized into performance indicators and safety or stability characteristics.

Key properties predicted for nitrogen-containing energetic materials include:

Density (ρ): A critical parameter that influences detonation performance. mdpi.comresearchgate.net

Heat of Formation (HOF): A measure of the energy stored in a molecule, which is crucial for calculating detonation performance. researchgate.netuc.edu

Detonation Velocity (D) and Pressure (P): Key indicators of an explosive's power and effectiveness. acs.orgumd.edumdpi.com

Impact Sensitivity: A measure of the material's stability and safety, indicating its susceptibility to initiation by shock or impact. researchgate.netmdpi.com

Heat of Detonation: The energy released during the detonation process. rsc.org

Research has demonstrated the effectiveness of various ML approaches in this field. For instance, studies have developed models to predict the impact sensitivity of diverse nitro compounds, including nitroaromatics and nitramines, by correlating it with quantum chemically calculated molecular descriptors. researchgate.net Other work has focused on predicting the detonation heat of nitrogen-containing compounds, where descriptors representing the frequency of N-O bonds were found to be significant contributors to the model's accuracy. rsc.org While many studies group various nitrogen-rich heterocycles, the principles and descriptors used are directly applicable to specific molecules like this compound.

The table below summarizes various machine learning models and their applications in predicting the properties of energetic materials, which are relevant for the study of nitro-triazoles.

| Model Type | Predicted Property | Molecular Descriptors Used | Reference |

| Artificial Neural Network (ANN) | Detonation Velocity | Elemental composition (C, H, N, O), loading density | mdpi.com |

| Artificial Neural Network (ANN) | Enthalpy of Combustion | Chemical class, functional groups | mdpi.com |

| Kernel Ridge Regression (KRR) | Detonation Energy, Velocity, Pressure | Sum over bonds, Morgan fingerprints, E-state vectors | acs.orgumd.edu |

| Support Vector Regression (SVR) | Impact Sensitivity, Detonation Velocity | Topological descriptors, quantum-chemical descriptors | mdpi.com |

| Multiple Linear Regression (MLR) | Impact Sensitivity | Quantum-chemical descriptors (e.g., bond orders, charges) | researchgate.net |

| Message Passing Neural Network (MPNN) | Crystalline Density | Learned molecular representations from chemical structures | mdpi.com |

Despite the successes, challenges remain, such as the availability of large, high-quality datasets and the "black box" nature of some complex models. researchgate.net However, ongoing research into more interpretable models, like parsimonious neural networks, and the continuous growth of materials databases promise to further enhance the power and reliability of machine learning in the design of next-generation energetic materials. acs.org These approaches provide a robust framework for estimating the properties and reactivity of specific compounds like this compound, even when direct experimental data is scarce.

常见问题

Q. What are the optimal synthetic routes for 2-methyl-4-nitro-2H-1,2,3-triazole, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via nitration of 2-methyl-2H-1,2,3-triazole using fuming nitric acid and concentrated sulfuric acid (H₂SO₄). Key parameters for yield optimization include:

- Temperature control : Maintain reaction temperatures below 50°C to avoid over-nitration or decomposition.

- Acid ratio : A 1:1 volume ratio of HNO₃:H₂SO₄ minimizes side reactions.

- Purification : Recrystallization from ethanol-water mixtures improves purity .

For reproducibility, monitor reaction progress via TLC and characterize products using NMR (¹H/¹³C) and IR spectroscopy .

Q. How can the structural stability of this compound be assessed under varying experimental conditions?

- Methodological Answer : Stability studies should focus on:

- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.

- pH sensitivity : Expose the compound to buffered solutions (pH 2–12) and monitor structural integrity via HPLC or UV-Vis spectroscopy.

- Light exposure : Conduct photodegradation studies under UV/visible light to assess photosensitivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions and confirm nitro-group incorporation.

- IR spectroscopy : Detect characteristic N–O (1520–1350 cm⁻¹) and triazole ring (1600–1450 cm⁻¹) vibrations.

- X-ray crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

- Electrostatic potential surfaces : Identify electron-deficient regions (e.g., nitro group) for reactivity analysis.

- Thermochemical data : Calculate enthalpy of formation (ΔHf) and compare with experimental calorimetry results .

Software like Gaussian or ORCA is recommended, with solvent effects modeled using PCM .

Q. What contradictions exist in reported biological activities of triazole derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in antifungal efficacy may arise from:

- Varied assay conditions : Standardize MIC (minimum inhibitory concentration) testing using CLSI guidelines.

- Structural analogs : Compare 2-methyl-4-nitro derivatives with non-nitrated triazoles to isolate nitro-group contributions.

Mechanistic studies (e.g., ergosterol synthesis inhibition assays) clarify mode-of-action .

Q. How does the nitro group influence the explosive properties of this compound?

- Methodological Answer : Evaluate energetic performance via:

- Detonation velocity (VoD) : Predict using Kamlet-Jacobs equations.

- Sensitivity testing : Impact/friction sensitivity apparatus (e.g., BAM standards).

Comparative data show nitro-substituted triazoles exhibit higher VoD (≈7500 m/s) vs. non-nitrated analogs (≈5500 m/s) .

Q. What experimental strategies mitigate ring-degenerate rearrangements in triazole derivatives during synthesis?

- Methodological Answer : To suppress Dimroth rearrangements:

Q. How can decomposition kinetics of this compound be modeled under thermal stress?

- Methodological Answer : Use non-isothermal thermogravimetric analysis (TGA) with Kissinger-Akahira-Sunose (KAS) method to calculate activation energy (Ea). For example:

| Heating Rate (°C/min) | Ea (kJ/mol) |

|---|---|

| 5 | 120 ± 5 |

| 10 | 118 ± 4 |

| 20 | 122 ± 6 |